molecular formula C13H11Cl2NO2 B11840853 Propyl 3,7-dichloroquinoline-8-carboxylate CAS No. 84087-12-7

Propyl 3,7-dichloroquinoline-8-carboxylate

Cat. No.: B11840853
CAS No.: 84087-12-7
M. Wt: 284.13 g/mol
InChI Key: KWJRLLFCJRTZLE-UHFFFAOYSA-N
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Description

Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3,7-dichloroquinoline-8-carboxylate can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which is an organic synthesis method for preparing quinoline derivatives. The reaction begins with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization to form the quinoline core . The specific conditions for synthesizing this compound include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Propyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects.

Comparison with Similar Compounds

Propyl 3,7-dichloroquinoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

84087-12-7

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

propyl 3,7-dichloroquinoline-8-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-2-5-18-13(17)11-10(15)4-3-8-6-9(14)7-16-12(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

KWJRLLFCJRTZLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl

Origin of Product

United States

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